molecular formula C9H12ClNO2 B2820653 (S)-Phenyl 2-aminopropanoate hydrochloride CAS No. 81086-62-6

(S)-Phenyl 2-aminopropanoate hydrochloride

Cat. No.: B2820653
CAS No.: 81086-62-6
M. Wt: 201.65
InChI Key: LMINRJFGFHZFDX-FJXQXJEOSA-N
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Description

(S)-Phenyl 2-aminopropanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives. It is commonly used in various scientific research fields due to its unique chemical properties and biological activities. The compound is often utilized in the synthesis of peptides and proteins, as well as in the study of chiral recognition processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Phenyl 2-aminopropanoate hydrochloride typically involves the esterification of L-alanine with phenol, followed by the conversion of the ester to the hydrochloride salt. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving the use of molecular sieves to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

(S)-Phenyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are commonly used under basic conditions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Alcohols

    Substitution: Amides, sulfonamides

Scientific Research Applications

(S)-Phenyl 2-aminopropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and chiral recognition.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-Phenyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved often include the formation of covalent bonds or non-covalent interactions, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Isopropyl 2-aminopropanoate hydrochloride
  • (S)-Methyl 2-aminopropanoate hydrochloride
  • Ethyl 2-aminopropanoate hydrochloride

Uniqueness

(S)-Phenyl 2-aminopropanoate hydrochloride is unique due to its phenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving aromatic interactions and chiral recognition, setting it apart from other similar compounds that lack the phenyl group.

Properties

IUPAC Name

phenyl (2S)-2-aminopropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-7(10)9(11)12-8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMINRJFGFHZFDX-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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